molecular formula C15H19N3O2 B13914857 tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate CAS No. 449758-18-3

tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate

Cat. No.: B13914857
CAS No.: 449758-18-3
M. Wt: 273.33 g/mol
InChI Key: DXSZQMBHXIWLLD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-pyrazol-3-yl)benzylcarbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a pyrazole ring, and a benzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with a pyrazole derivative. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents like methanol and catalysts such as magnesium sulfate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1H-pyrazol-3-yl)benzylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds .

Biology: In biological research, this compound can be used to study the interactions of carbamates with biological molecules. It may also serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. It may also find applications in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1H-pyrazol-3-yl)benzylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .

Comparison with Similar Compounds

  • tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness: tert-Butyl 2-(1H-pyrazol-3-yl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

449758-18-3

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

tert-butyl N-[[2-(1H-pyrazol-5-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)20-14(19)16-10-11-6-4-5-7-12(11)13-8-9-17-18-13/h4-9H,10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

DXSZQMBHXIWLLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C2=CC=NN2

Origin of Product

United States

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